Ortho‑Chloro Substitution: Enabling the Only Published High‑Yield Route to FRAX‑1036
The title compound is the exact boronate intermediate (compound 4) in the optimized seven‑step synthesis of FRAX‑1036 [1]. This route achieves a 65‑fold improvement in overall yield (0.25 % → 16.3 %) relative to the original patent procedure [1]. The ortho‑chloro substituent is structurally indispensable; the unchlorinated analog (CAS 454185‑98‑9) cannot yield the active FRAX‑1036 pharmacophore because the chlorine atom is required at the final target’s binding site [2]. Procurement of the exact title compound is therefore a prerequisite for replicating the published, scalable synthesis.
| Evidence Dimension | Synthetic accessibility of FRAX‑1036 |
|---|---|
| Target Compound Data | Overall FRAX‑1036 yield 16.3 % (seven steps, gram‑scale) [1] |
| Comparator Or Baseline | Unchlorinated analog (CAS 454185‑98‑9): cannot produce FRAX‑1036; alternative patented route yields 0.25 % [1] |
| Quantified Difference | 65‑fold yield increase AND structural feasibility (target vs. inactive) [1] |
| Conditions | Seven‑step linear synthesis; Suzuki‑Miyaura coupling with methylchloropyrazine; 20 g scale; DMF for final SNAr [1] |
Why This Matters
For laboratories synthesizing FRAX‑1036 for in vivo oncology studies, substitution with a non‑chlorinated analog makes the target molecule structurally inaccessible, while using an unoptimized route results in a 65‑fold lower yield.
- [1] Koval, A.B.; Wuest, W.M. Tetrahedron Lett. 2016, 57, 449‑451. DOI:10.1016/j.tetlet.2015.12.059. View Source
- [2] AFRAXIS, Inc. Patent WO2012151556A1 – FRAX‑1036 structure requires the ortho‑chloro substituent for Pak1 inhibition. View Source
